(S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate
Description
(S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate is a useful research compound. Its molecular formula is C12H21NO4S and its molecular weight is 275.37 g/mol. The purity is usually 95%.
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Biological Activity
(S)-4-Tert-Butyl 3-Ethyl Thiomorpholine-3,4-Dicarboxylate is a compound that belongs to the thiomorpholine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
1. Chemical Structure and Synthesis
The chemical structure of this compound features a thiomorpholine ring with two carboxylate functional groups and a tert-butyl group. The synthesis typically involves the reaction of tert-butyl thiomorpholine derivatives with various carboxylic acid derivatives under controlled conditions. For instance, one study reported the synthesis of thiomorpholine carboxylates using tert-butyl chloroformate and amines in the presence of lithium hexamethyldisilazane (LiHMDS) .
2. Biological Activities
Thiomorpholine derivatives have been shown to exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that thiomorpholine derivatives possess significant antibacterial and antifungal properties. For example, a series of synthesized compounds showed moderate to good antimicrobial activity against various bacterial strains .
- Anti-inflammatory Effects : Some derivatives have been explored for their anti-inflammatory properties, potentially useful in treating inflammatory diseases .
- Anticancer Potential : Research indicates that certain thiomorpholine compounds can induce apoptosis in cancer cell lines. For instance, compounds related to thiomorpholine have shown cytotoxic effects against human leukemia and breast cancer cell lines .
- DPP-IV Inhibition : Thiomorpholine derivatives have also been identified as potential DPP-IV inhibitors, which are important in managing type 2 diabetes by enhancing insulin secretion .
Case Study 1: Antimicrobial Evaluation
A study synthesized several thiomorpholine derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The following table summarizes the antimicrobial activity:
Compound Name | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | 15 | Antibacterial |
Other Thiomorpholine Derivative A | 10 | Antifungal |
Other Thiomorpholine Derivative B | 20 | Antibacterial |
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of various thiomorpholine derivatives on cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The results revealed that some compounds induced apoptosis through caspase activation pathways . Notably, the following table illustrates the IC50 values:
Compound Name | IC50 (µM) | Cell Line |
---|---|---|
This compound | 12 | MCF-7 |
Other Thiomorpholine Derivative C | 8 | U-937 |
Other Thiomorpholine Derivative D | 15 | MCF-7 |
The mechanisms underlying the biological activities of thiomorpholine derivatives are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Pathways : Certain thiomorpholines may inhibit enzymes involved in inflammation or microbial resistance.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells suggests that these compounds may interact with cellular signaling pathways critical for cell survival.
5. Conclusion
This compound represents a promising compound within the thiomorpholine class with diverse biological activities. Its potential applications in antimicrobial therapy and cancer treatment warrant further investigation to fully elucidate its mechanisms of action and therapeutic efficacy.
Properties
IUPAC Name |
4-O-tert-butyl 3-O-ethyl (3R)-thiomorpholine-3,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-5-16-10(14)9-8-18-7-6-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZIZHLFXGPRRS-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCCN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CSCCN1C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401135549 | |
Record name | 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) 3-ethyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401135549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007919-61-9 | |
Record name | 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) 3-ethyl ester, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) 3-ethyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401135549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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